1-(2-Azidoethyl)-3,3-difluoroazetidine
Overview
Description
1-(2-Azidoethyl)-3,3-difluoroazetidine is a chemical compound characterized by its unique structure, which includes an azidoethyl group attached to a 3,3-difluoroazetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Azidoethyl)-3,3-difluoroazetidine can be synthesized through several methods, including nucleophilic substitution reactions. One common approach involves the reaction of 3,3-difluoroazetidine with 2-azidoethyl bromide under controlled conditions. The reaction typically requires a polar aprotic solvent, such as dimethylformamide (DMF), and a base like triethylamine to facilitate the substitution.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and safety. This method allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Azidoethyl)-3,3-difluoroazetidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions often use alkyl halides and strong bases.
Major Products Formed:
Oxidation: The oxidation of this compound can yield azidoethyl derivatives with increased oxidation states.
Reduction: Reduction reactions typically produce amines or other reduced forms of the compound.
Substitution: Substitution reactions can lead to the formation of various azidoethyl-substituted compounds.
Scientific Research Applications
1-(2-Azidoethyl)-3,3-difluoroazetidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be employed in bioconjugation techniques to label biomolecules for imaging and tracking studies.
Industry: Its unique properties make it useful in the development of advanced materials and chemical processes.
Mechanism of Action
1-(2-Azidoethyl)-3,3-difluoroazetidine can be compared to other azidoethyl-substituted compounds, such as 1-(2-azidoethyl)azepane and 1-(2-azidoethyl)pyrrolidine. While these compounds share structural similarities, this compound is unique due to its difluoroazetidine ring, which imparts distinct chemical and physical properties.
Comparison with Similar Compounds
1-(2-Azidoethyl)azepane
1-(2-Azidoethyl)pyrrolidine
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Properties
IUPAC Name |
1-(2-azidoethyl)-3,3-difluoroazetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2N4/c6-5(7)3-11(4-5)2-1-9-10-8/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEIIKGFIACKEOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CCN=[N+]=[N-])(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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